![molecular formula C21H22N4O4S2 B2448438 N-(2-(5-(甲硫基)-1,3,4-恶二唑-2-基)苯基)-3-(哌啶-1-磺酰基)苯甲酰胺 CAS No. 890595-43-4](/img/structure/B2448438.png)
N-(2-(5-(甲硫基)-1,3,4-恶二唑-2-基)苯基)-3-(哌啶-1-磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a methylthio group, an oxadiazole ring, a phenyl ring, a piperidine ring, and a sulfonyl group. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms.科学研究应用
抗菌活性
研究表明,与N-(2-(5-(甲硫基)-1,3,4-恶二唑-2-基)苯基)-3-(哌啶-1-磺酰基)苯甲酰胺在结构上相似的1,3,4-恶二唑衍生物表现出显著的抗菌特性。例如,2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的N-取代衍生物已被合成,并显示出对革兰氏阴性菌和革兰氏阳性菌具有中等至优异的活性(Khalid等人,2016)。
抗癌评价
1,3,4-恶二唑的衍生物已被设计、合成并评估了其对各种癌细胞系的抗癌活性,显示出中等至优异的功效。对取代的N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究表明,几种衍生物表现出比参考药物依托泊苷更高的抗癌活性,突出了它们作为抗癌剂的潜力(Ravinaik等人,2021)。
生物学评价和酶抑制
对1,3,4-恶二唑衍生物的生物学活性的进一步探索在酶抑制方面显示出有希望的结果,可能与开发神经系统疾病的治疗方法有关。例如,合成了某些取代的N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基]苯甲酰胺/苯磺酰胺并对其进行了评估,作为抗炎和抗癌剂,表明了广泛的药理活性(Gangapuram & Redda,2009)。
合成和光谱分析
5-取代的1,3,4-恶二唑-2-基-4-(哌啶-1-磺酰基)苄基硫醚衍生物的合成和光谱分析已经进行,表明它们作为先导化合物在进一步的药物开发中的潜力。这些化合物已被筛选出生物活性,包括酶抑制,提供了它们与生物系统相互作用的见解(Khalid等人,2016)。
未来方向
属性
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-21-24-23-20(29-21)17-10-3-4-11-18(17)22-19(26)15-8-7-9-16(14-15)31(27,28)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDYANIPWDJQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。